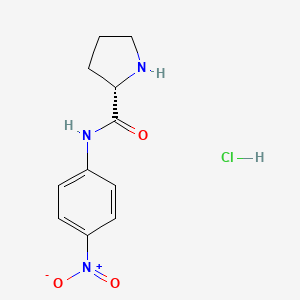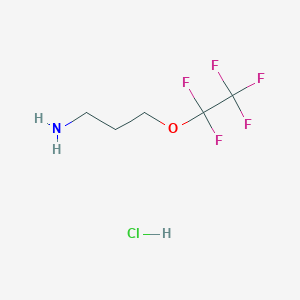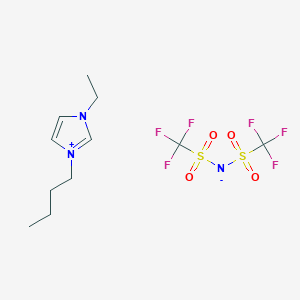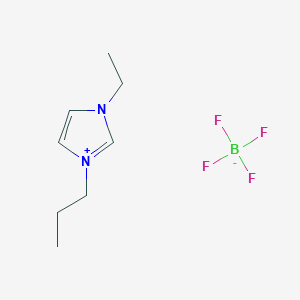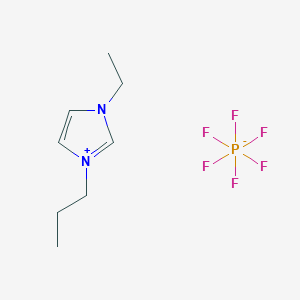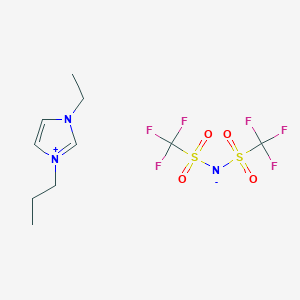
N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) is a useful research compound. Its molecular formula is C17H33N5O4 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) is 371.25325455 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-D-Lys(N3)-OH (CHA): is widely used in the synthesis of peptides. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds . This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be used to introduce azide functionalities into peptides, which can then be further modified or used in bioconjugation reactions.
Drug Development
The azide group present in Boc-D-Lys(N3)-OH (CHA) is a key functional group in click chemistry, a powerful tool in drug discovery and development . This compound can be used to create diverse molecular libraries through triazole formation, which is essential for the development of new pharmaceuticals.
Bioconjugation
Boc-D-Lys(N3)-OH (CHA): serves as a building block for bioconjugation strategies. The azide functionality allows for the attachment of various probes or drugs to biomolecules, such as antibodies or proteins, via click chemistry, enabling the creation of targeted therapies and diagnostic tools .
Antimicrobial Research
Research has shown that polymers derived from lysine, such as those that can be synthesized using Boc-D-Lys(N3)-OH (CHA) , exhibit antimicrobial properties . These materials are being explored for their potential use in combating antimicrobial resistance, a growing concern in healthcare.
Proteomics Research
Boc-D-Lys(N3)-OH (CHA): is utilized in proteomics research to modify proteins and peptides. The azide group can be used for selective labeling or immobilization of proteins, aiding in the study of protein function and interaction .
Mecanismo De Acción
Target of Action
Boc-D-Lys(N3)-OH (CHA) is primarily used in the synthesis of star-shaped cationic polypeptides . These polypeptides have been identified as potential antimicrobial agents, with their primary targets being various types of bacteria, including both Gram-positive and Gram-negative strains .
Mode of Action
The mode of action of Boc-D-Lys(N3)-OH (CHA) involves the disruption of bacterial cell membranes . The compound interacts with the bacterial cell membrane, leading to its disruption and ultimately, the death of the bacteria .
Biochemical Pathways
It is known that the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes . This disruption can lead to a cascade of downstream effects that ultimately result in the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness as an antimicrobial agent suggests that it has sufficient bioavailability to interact with its bacterial targets .
Result of Action
The primary result of Boc-D-Lys(N3)-OH (CHA)'s action is the death of targeted bacteria . By disrupting the bacterial cell membrane, the compound causes the bacteria to lose their ability to maintain homeostasis, leading to their death .
Propiedades
IUPAC Name |
(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHYBEBTGVUZET-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys(N3)-OH (CHA) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)
![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
